molecular formula C15H16FN3O3S B13356864 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride CAS No. 21322-46-3

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride

Cat. No.: B13356864
CAS No.: 21322-46-3
M. Wt: 337.4 g/mol
InChI Key: VVLGODVPTXTRRH-UHFFFAOYSA-N
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Description

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride ( 21322-46-3) is a specialized chemical reagent with a molecular formula of C 15 H 16 FN 3 O 3 S and a molecular weight of 337.37 g/mol . This compound belongs to the class of sulfonyl fluorides, which are highly valued in chemical biology and medicinal chemistry for their role as irreversible inhibitors of serine protease enzymes . The molecule is architecturally complex, integrating a sulfonyl fluoride warhead, a urea linkage, and a 4-aminobenzyl group. The sulfonyl fluoride moiety is a key reactive handle, known for its stability under physiological conditions and its selective reactivity with nucleophilic amino acids, such as serine, in the active sites of proteases, leading to covalent inhibition and facilitating mechanistic enzyme studies . The unique 3-methylureido substitution pattern in its structure influences its electronic properties, solubility, and biological activity compared to simpler sulfonyl fluoride analogs . This structural complexity makes it a valuable intermediate for the synthesis of more sophisticated bioactive molecules and for use in SuFEx (Sulfur Fluoride Exchange) click chemistry, a powerful tool for bioconjugation and the development of polymer materials . Researchers employ this compound primarily in the design of covalent enzyme inhibitors and as a building block in organic synthesis. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human or veterinary use .

Properties

CAS No.

21322-46-3

Molecular Formula

C15H16FN3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

4-[[(4-aminophenyl)methyl-methylcarbamoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H16FN3O3S/c1-19(10-11-2-4-12(17)5-3-11)15(20)18-13-6-8-14(9-7-13)23(16,21)22/h2-9H,10,17H2,1H3,(H,18,20)

InChI Key

VVLGODVPTXTRRH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzylamine with methyl isocyanate to form the intermediate 4-(3-(4-Aminobenzyl)-3-methylureido)benzene. This intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while hydrolysis results in sulfonic acids.

Scientific Research Applications

Potential as an Enzyme Inhibitor

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride shows promise in biological studies as a potential enzyme inhibitor. Compounds with similar structures are often studied for their ability to inhibit proteases or other enzymes involved in disease processes. The amino group may enhance binding affinity to target proteins, potentially leading to therapeutic applications.

Interactions with Biological Targets

Studies on the interactions of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with various enzymes, particularly those involved in metabolic pathways. Further research is needed to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride:

Compound NameStructure FeaturesBiological Activity
4-AminobenzenesulfonamideSulfonamide without ureaEnzyme inhibition
N-(4-Sulfamoylphenyl)ureaUrea linkage with sulfamoyl groupPotential enzyme inhibitor
AminobenzoylureasUrea linkage with varied substituentsVarying enzyme inhibitory properties

Mechanism of Action

The mechanism of action of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of serine proteases by forming a covalent bond with the active site serine residue. This inhibition disrupts the normal function of the enzyme, leading to various downstream effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride, a comparative analysis with two close analogs is presented below.

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Substituents on Ureido Moiety Molecular Weight (g/mol) Key Features
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride (741731-81-7) C₁₅H₁₆FN₃O₃S 4-Aminobenzyl, methyl 337.37 Bioactive potential due to amino group; likely protease inhibitor.
4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride (21322-88-3) C₁₅H₁₄FN₃O₅S 4-Nitrobenzyl, methyl 367.37 Electron-withdrawing nitro group reduces solubility; altered reactivity.
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride (13908-52-6) C₉H₁₁ClFN₃O₃S 2-Chloroethyl 295.71 Alkylating potential; may crosslink biomolecules but with toxicity risks.

Detailed Analysis of Analogous Compounds

4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl Fluoride (CAS 21322-88-3)
  • Structural Differences: The 4-nitrobenzyl group replaces the 4-aminobenzyl substituent in the target compound.
  • Nitro-substituted analogs are often less reactive toward nucleophilic targets compared to amino-substituted derivatives due to decreased electron density on the aromatic ring. Applications may shift toward non-biological uses, such as intermediates in explosives or dyes, rather than medicinal chemistry .
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl Fluoride (CAS 13908-52-6)
  • Structural Differences: A 2-chloroethyl group replaces the methyl and 4-aminobenzyl substituents.
  • Functional Implications: The chloroethyl group introduces alkylating capability, enabling covalent interactions with thiols (e.g., cysteine residues) or DNA, which may confer antitumor or antimicrobial activity . However, alkylating agents are associated with higher toxicity profiles due to non-specific reactivity, limiting therapeutic utility .

Target Compound (741731-81-7)

  • Biological Relevance: The 4-aminobenzyl group enhances interactions with enzyme active sites via hydrogen bonding and π-π stacking, making it a candidate for protease inhibition .
  • Synthetic Routes : Likely synthesized via isocyanate-mediated ureido formation, analogous to methods described for related sulfonyl fluoride derivatives (e.g., compound 7a in ) .

Nitro-Substituted Analog (21322-88-3)

  • Reactivity : The nitro group stabilizes the ureido linkage against hydrolysis but reduces electrophilicity of the sulfonyl fluoride, limiting enzymatic inhibition efficiency .

Chloroethyl-Substituted Analog (13908-52-6)

  • Mechanistic Divergence : Combines sulfonyl fluoride reactivity with alkylating properties, suggesting dual mechanisms of action. This could expand its use in covalent drug discovery but requires careful toxicity profiling .

Biological Activity

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly as an inhibitor of serine proteases. This article delves into its mechanisms of action, biological implications, and relevant case studies.

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 268.35 g/mol
  • Structure : The compound features a sulfonyl fluoride group, which is critical for its biological activity.

The primary mechanism through which 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride exerts its effects is by acting as an irreversible inhibitor of serine proteases. The sulfonyl fluoride moiety covalently modifies the serine residue at the active site of these enzymes, thereby inhibiting their activity.

Key Enzymes Inhibited

  • Chymotrypsin
  • Trypsin
  • Thrombin
  • Kallikrein

These enzymes play significant roles in various physiological processes, including blood coagulation and inflammation.

Inhibition of NADPH Oxidase

Research indicates that compounds with a sulfonyl fluoride group, such as 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride, can inhibit the activation of NADPH oxidase in phagocytes. This inhibition prevents the production of reactive oxygen species (ROS), which are crucial for immune responses. A study found that similar compounds effectively blocked the assembly of the NADPH oxidase complex, suggesting potential applications in controlling oxidative stress-related diseases .

Case Studies

  • Cholesterol Regulation Studies :
    • The compound has been utilized in studies focusing on cholesterol regulatory genes by inhibiting Site-1 protease (S1P), which is involved in the activation of sterol regulatory element-binding proteins (SREBPs). This inhibition provides insights into cholesterol metabolism and related disorders .
  • Cancer Research :
    • Investigations into the role of serine proteases in cancer progression have highlighted the potential use of sulfonyl fluoride compounds as therapeutic agents. By inhibiting these proteases, it may be possible to reduce tumor growth and metastasis .

Table 1: Summary of Biological Activities

ActivityEffectReference
Inhibition of Serine ProteasesIrreversible inhibition
NADPH Oxidase InhibitionReduced ROS production
Cholesterol RegulationAltered SREBP activation
Cancer Cell Growth InhibitionReduced proliferation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-(3-(4-aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride?

  • Methodology :

  • Synthesis : The compound can be synthesized via a multi-step process. First, introduce the sulfonyl fluoride group to the benzene ring using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Next, couple the 4-aminobenzyl-methylurea moiety via nucleophilic substitution or urea-forming reactions. Triethylamine or pyridine is typically used as a base to neutralize HCl byproducts .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) is recommended. Recrystallization from ethanol/water mixtures can further enhance purity (>95%) .

Q. How does the sulfonyl fluoride group influence the compound’s reactivity in aqueous vs. organic solvents?

  • Methodology :

  • Hydrolysis Stability : The sulfonyl fluoride group hydrolyzes slowly in neutral aqueous buffers (t½ ~24 hours at pH 7.4) but rapidly under basic conditions (pH >10). In organic solvents (e.g., DMSO, DMF), it remains stable for weeks at -20°C. Monitor stability via ¹⁹F NMR to track fluoride ion release .
  • Nucleophilic Substitution : Reacts selectively with thiols and primary amines (e.g., lysine residues) in organic solvents. Use LC-MS to confirm adduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational docking predictions and experimental enzyme inhibition assays?

  • Methodology :

  • Docking Validation : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data from related serine proteases (e.g., trypsin, chymotrypsin). Compare predicted binding poses with experimental IC₅₀ values. If discrepancies arise, re-evaluate protonation states or solvation effects in the docking model .
  • Kinetic Assays : Conduct time-dependent inhibition assays (e.g., fluorogenic substrate hydrolysis) to measure kinact/Ki ratios. Use nonlinear regression to resolve conflicting IC₅₀ values caused by slow-binding inhibition .

Q. What strategies optimize the compound’s selectivity for cysteine vs. serine proteases in kinetic studies?

  • Methodology :

  • Protease Panel Screening : Test against a panel of proteases (e.g., caspase-3, cathepsin B, trypsin) under standardized buffer conditions (pH 7.4, 25°C). Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to quantify inhibition .
  • Structural Modifications : Introduce steric hindrance near the sulfonyl fluoride group (e.g., methyl substituents on the urea moiety) to reduce off-target reactivity. Validate via X-ray co-crystallography .

Q. How can researchers address discrepancies in mass spectrometry (MS) and nuclear magnetic resonance (NMR) purity assessments?

  • Methodology :

  • MS Analysis : Use high-resolution MS (HRMS) to detect trace impurities (e.g., hydrolyzed sulfonic acid byproducts). Electrospray ionization (ESI+) in positive ion mode is optimal .
  • NMR Quantification : Integrate ¹H NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and the sulfonyl fluoride group (¹⁹F NMR δ ~45 ppm). Compare with internal standards (e.g., 1,4-dioxane) to quantify purity .

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